N-(3,3-diphenylpropyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic compound belonging to the class of pyran derivatives. This compound is characterized by its unique structure, which includes a pyran ring fused with a carboxamide group and substituted with a methoxy group and a diphenylpropyl moiety. The molecular formula for this compound is CHN O, and it has a molecular weight of 363.4 g/mol .
The compound is classified within the broader category of heterocyclic compounds, specifically pyrans, which are known for their diverse biological activities. It can be sourced from various chemical suppliers and databases, such as BenchChem and PubChem, which provide detailed information regarding its synthesis, properties, and potential applications .
The synthesis of N-(3,3-diphenylpropyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves several key steps:
Each synthetic step requires careful optimization of reaction conditions, including temperature, solvent choice, and catalyst selection to maximize yield and purity .
N-(3,3-diphenylpropyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
Research into its pharmacological properties indicates potential applications in therapeutic contexts such as anti-inflammatory or anticancer activities .
The physical and chemical properties of N-(3,3-diphenylpropyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide include:
Property | Value |
---|---|
Molecular Weight | 363.4 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
These properties are crucial for understanding the handling and application of this compound in laboratory settings .
N-(3,3-diphenylpropyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide has several potential applications in scientific research:
4H-Pyran derivatives demonstrate broad-spectrum antitumor activities through multiple mechanisms. Their planar structure enables intercalation with DNA or RNA, while substituents like carboxamide, ketone, and methoxy groups facilitate hydrogen bonding with enzymatic targets. Key derivatives include:
Recent studies highlight the scaffold’s role in overcoming chemoresistance. Pyranocarboxamides enhance drug efflux pump inhibition and DNA damage responses in multidrug-resistant cell lines. Hybrid molecules incorporating phenolic antioxidants (e.g., vanillin derivatives) exhibit synergistic effects by neutralizing reactive oxygen species (ROS) that promote genomic instability in colorectal carcinogenesis [6] [8]. Table 1 summarizes structural modifications and anticancer activities of key 4H-pyran derivatives:
Table 1: Bioactive 4H-Pyran Derivatives and Their Anticancer Mechanisms
Compound | Substituents | Biological Target | IC₅₀ (μM) | Cancer Model |
---|---|---|---|---|
Monastrol | Ethyl-3-hydroxy-2-methyl-4-aryl | Eg5 kinesin | 14.0 | HeLa, MCF-7 |
Crolibulin (EPC2407) | 3-Aryl-4-oxo-4H-pyran-2-carboxamide | Tubulin | 0.02–0.3 | Various solid tumors |
Derivative 4d* | Vanillin-linked dihydropyridine | CDK2 | 75.1 | HCT-116 (CRC) |
Derivative 4k* | Phenolic dihydropyrimidinone | CDK2/Caspase-3 | 85.88 | HCT-116 (CRC) |
A11** | 3-Hydroxy-4-oxopyran with methoxyphenyl | DNAJA1/mutp53 complex | 10–20 | HNSCC, CRC |
Pyran carboxamides demonstrate dual inhibitory effects on cyclin-dependent kinases (CDKs) and apoptotic regulators. The carboxamide moiety (-CONH-) is critical for ATP-competitive binding to CDK2’s hinge region, forming hydrogen bonds with Leu83 and Glu81 residues. This interaction disrupts kinase activity, inducing G1/S cell cycle arrest [8] [9]. Computational studies reveal that derivatives like N-(3,3-diphenylpropyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide exhibit superior CDK2 affinity (docking scores: −9.2 to −11.3 kcal/mol) compared to reference inhibitors like roscovitine (−7.8 kcal/mol), attributed to hydrophobic interactions with the diphenylpropyl chain [8].
Beyond CDK2 inhibition, these compounds modulate apoptotic pathway components:
Colorectal cancer (CRC) pathogenesis involves CDK2 overexpression in >85% of advanced tumors and mutp53 accumulation in 60–70% of cases. CDK2 drives uncontrolled proliferation via Rb phosphorylation and E2F release, while mutp53 promotes invasion, metastasis, and chemoresistance [2] [4] [9]. The structural hybridity of N-(3,3-diphenylpropyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide addresses both targets:
Table 2 compares mechanistic effects of pyran carboxamides in CRC models:
Table 2: Mechanistic Effects of Pyran Carboxamides in Colorectal Cancer Models
Biological Activity | Assay Method | Key Findings | Reference Compound |
---|---|---|---|
CDK2 Kinase Inhibition | ADP-Glo™ Kinase Assay | IC₅₀ = 0.38 μM (vs. 1.2 μM for roscovitine) | Derivative 4d [8] |
CDK2 Gene Downregulation | qPCR | 60–70% reduction in CDK2 mRNA in HCT-116 cells | Derivative 4k [8] |
mutp53 Degradation | Western Blot/Co-IP | >80% depletion of R175H/R273H mutp53 | A11 [4] |
Caspase-3 Activation | Fluorometric Assay | 4.5-fold increase in activity vs. controls | Derivative 4k [8] |
HCT-116 Cell Migration | Transwell Assay | 70–85% inhibition at 50 μM | Curcumin [9] |
The hybrid pharmacophore design—combining pyran core, methoxy electron-donor, and diphenylpropyl hydrophobic tail—enables simultaneous targeting of proliferative (CDK2), apoptotic (caspase-3), and proteostatic (DNAJA1) pathways. This multi-target engagement addresses CRC heterogeneity better than single-pathway inhibitors [4] [8] [9].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8